REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.C[N:13]1CCOCC1.ClC(OC(C)C)=O>ClCCl>[Cl:1][C:2]1[C:7]([C:8]([NH2:13])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1
|
Name
|
|
Quantity
|
5.73 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1C(=O)O)Cl
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.28 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
|
Type
|
CUSTOM
|
Details
|
was stirred in an ice-bath for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
bubbled with pure ammonia gas for 2 min.
|
Duration
|
2 min
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The crude was concentrated under reduced pressure and sodium bisulfate (0.5M, 35 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (3×40 ml)
|
Type
|
WASH
|
Details
|
The organics was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=C1C(=O)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 109.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |